5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride
Description
5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
5H-pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-7-6-5(4-10-7)2-1-3-9-6;;/h1-3H,4H2,(H2,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWRNKIZLKYWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=N1)N)N=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-b]pyridin-7-amine typically involves the reaction of 7-hydroxy derivatives with nucleophiles. This process can include active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . The synthetic applications of the products obtained can lead to the formation of 7-methylene derivatives and fused tricyclic derivatives .
Industrial Production Methods
Industrial production methods for 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,4-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrazolo[3,4-b]pyridine derivatives: Investigated as TRK inhibitors with potential anticancer properties.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives: Explored as ATR inhibitors with anti-tumor activity.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
